molecular formula C11H11N5O3 B12639391 Ethyl 4-oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carboxylate CAS No. 918878-59-8

Ethyl 4-oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carboxylate

Cat. No.: B12639391
CAS No.: 918878-59-8
M. Wt: 261.24 g/mol
InChI Key: LKRKTGVVXGJGTF-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carboxylate is a complex organic compound that features a triazole ring, a hydrazinylidene group, and a cyclohexadiene carboxylate ester

Preparation Methods

The synthesis of Ethyl 4-oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of a triazole derivative with a hydrazine compound, followed by cyclization and esterification reactions. The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as methanesulfonic acid under reflux conditions .

Chemical Reactions Analysis

Ethyl 4-oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carboxylate involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The hydrazinylidene group can form covalent bonds with nucleophilic sites in biological molecules, further enhancing its biological activity .

Comparison with Similar Compounds

Ethyl 4-oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Ethyl 4-oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that incorporates a triazole ring and a hydrazine moiety, which are known for their diverse biological activities. The molecular formula can be represented as follows:

  • Molecular Formula : C12_{12}H14_{14}N4_{4}O3_{3}
  • Molecular Weight : 258.27 g/mol

The presence of the 1,2,4-triazole ring is particularly noteworthy as it has been associated with various pharmacological effects.

Antifungal and Antiviral Properties

Compounds containing the 1,2,4-triazole moiety have demonstrated significant antifungal and antiviral activities. For instance, triazole derivatives such as fluconazole are widely used as antifungal agents due to their ability to inhibit fungal cytochrome P450 enzymes . Similarly, triazole compounds have shown potential in combating viral infections by interfering with viral replication mechanisms.

Anticancer Activity

Research indicates that triazole derivatives can exhibit anticancer properties. For example, studies have reported that certain triazole-containing compounds have shown effectiveness against various cancer cell lines. A notable finding includes the activity of bis-1,2,4-triazole-3-thiones against colon carcinoma HCT-116 cells with an IC50_{50} value of 6.2 μM . This suggests that this compound may possess similar anticancer properties.

The mechanism through which triazole compounds exert their biological effects often involves interaction with key enzymes and receptors within target organisms. For instance:

  • Aromatase Inhibition : Triazole derivatives have been noted for their ability to inhibit aromatase activity, which is crucial in the synthesis of estrogens. This mechanism is particularly relevant in the context of breast cancer treatment .
  • Enzyme Inhibition : Some studies have indicated that triazole compounds can inhibit metabolic enzymes such as acetylcholinesterase (AChE), which has implications for neurodegenerative diseases .

Study on Antimicrobial Activity

A study conducted by Unver et al. explored the antimicrobial efficacy of various triazole derivatives. The findings indicated that specific derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of this compound in treating bacterial infections .

Clinical Implications

The clinical implications of this compound extend to its potential use in combination therapies for cancer treatment. The synergistic effects observed when combining triazoles with other chemotherapeutic agents could enhance therapeutic outcomes while minimizing side effects.

Properties

CAS No.

918878-59-8

Molecular Formula

C11H11N5O3

Molecular Weight

261.24 g/mol

IUPAC Name

ethyl 4-hydroxy-3-(1H-1,2,4-triazol-5-yldiazenyl)benzoate

InChI

InChI=1S/C11H11N5O3/c1-2-19-10(18)7-3-4-9(17)8(5-7)14-16-11-12-6-13-15-11/h3-6,17H,2H2,1H3,(H,12,13,15)

InChI Key

LKRKTGVVXGJGTF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)O)N=NC2=NC=NN2

Origin of Product

United States

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